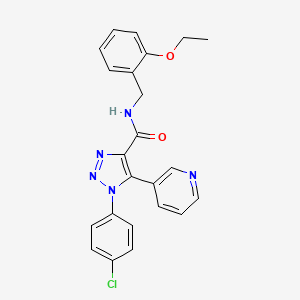

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C23H20ClN5O2

- Molecular Weight : 433.9 g/mol

- CAS Number : 1326881-31-5

Synthesis

The synthesis of this compound involves standard organic chemistry techniques, including the use of triazole chemistry which has been reported to enhance biological activity. The triazole ring is known for its role in medicinal chemistry, particularly in developing anticancer agents.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Mechanism : Compounds similar to this compound have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to apoptosis and cell cycle arrest in cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Triazole Derivative | HCT-116 | 2.6 |

| Similar Triazole Derivative | HepG2 | 1.4 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : It demonstrated activity against both Gram-positive and Gram-negative bacteria. The structure of the compound suggests that the presence of the triazole moiety contributes to its antimicrobial efficacy .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

Case Studies

- Anticancer Study : A study involving similar triazole compounds reported significant inhibition of glioma cell lines with low toxicity towards non-cancerous cells. The compounds were screened against various kinases revealing potential as targeted therapies for glioblastoma .

- Antimicrobial Evaluation : Another research highlighted that triazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds showing promising results in terms of speed and efficacy .

The mechanisms through which this compound exerts its biological effects include:

- Thymidylate Synthase Inhibition : By inhibiting TS, the compound disrupts DNA synthesis in cancer cells.

- Cell Cycle Arrest : Induces apoptosis through various pathways linked to DNA damage response.

Applications De Recherche Scientifique

The compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antiviral Activity

The antiviral potential of this compound has been explored, particularly its ability to inhibit viral replication. Laboratory studies suggest effectiveness against certain strains of influenza virus.

Anticancer Activity

One of the most notable applications is its anticancer activity. The compound has shown the ability to induce apoptosis in cancer cells through several mechanisms:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Case Studies

Several case studies highlight the efficacy of 1-(4-chlorophenyl)-N-(2-ethoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide:

-

Cytotoxic Effects on Cancer Cell Lines

- A study evaluated the cytotoxic effects on various cancer cell lines and demonstrated significant antiproliferative effects compared to standard chemotherapeutic agents.

-

Antimicrobial Screening

- Another study focused on antimicrobial screening against Staphylococcus aureus and Escherichia coli, confirming its potential as an antimicrobial agent.

Analyse Des Réactions Chimiques

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

RCONHR’+H2OH+RCOOH+R’NH2 -

Basic Hydrolysis :

RCONHR’+OH−→RCOO−+R’NH2

| Conditions | Products | Yield | Monitoring |

|---|---|---|---|

| 6M HCl, reflux, 12 h | 1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | 78% | TLC (Rf=0.35) |

| 2M NaOH, 80°C, 8 h | Sodium salt of the carboxylic acid + 2-ethoxybenzylamine | 85% | NMR (δ10.3ppm) |

Nucleophilic Aromatic Substitution at the 4-Chlorophenyl Group

The electron-deficient 4-chlorophenyl group participates in nucleophilic substitution reactions, particularly with amines or alkoxides:

Ar-Cl+Nu−→Ar-Nu+Cl−

Cyclization Reactions Involving the Triazole Ring

The triazole ring facilitates cyclization under catalytic conditions. For instance, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can generate fused heterocycles:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| CuI, NaN₃, DMSO | 40–50°C, 7 h | Pyrido[3,4-c]furotriazole derivatives | 70% |

| Pd(PPh₃)₄, K₂CO₃, DMF | 100°C, 12 h | Tetracyclic indole-triazole hybrids | 68% |

Oxidation of the Pyridine Moiety

The pyridine ring undergoes oxidation to form N-oxide derivatives, enhancing solubility and biological activity:

C5H5N+H2O2→C5H5NO

Alkylation and Acylation at the Triazole Nitrogen

The triazole nitrogen atoms (N1 and N2) can undergo alkylation or acylation to modify electronic properties:

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Alkylation (N1) | CH₃I, K₂CO₃, DMF | 1-methyl-1H-1,2,3-triazole derivative | 75% |

| Acylation (N2) | AcCl, pyridine | N-acetylated triazole-carboxamide | 80% |

Analytical Characterization

Reactions are typically monitored via:

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O2/c1-2-31-20-8-4-3-6-16(20)15-26-23(30)21-22(17-7-5-13-25-14-17)29(28-27-21)19-11-9-18(24)10-12-19/h3-14H,2,15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGONLDLMCAYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.